H-Tpi-ome hcl

GPVI antagonist antithrombotic platelet aggregation

Medicinal chemists targeting GPVI-mediated platelet adhesion face a critical stereochemical requirement: the (R)-enantiomer of 2,3-disubstituted tetrahydro-β-carbolines shows 5-10× weaker potency in collagen and CVX aggregation assays, while the aromatic β-carboline scaffold introduces ~600-fold excess benzodiazepine receptor occupancy (IC50 6 µM vs 10 nM). H-Tpi-ome HCl (CAS 79815-18-2) resolves both issues as the mandatory (S)-configured starting material. • ≥95% enantiomeric purity ensures reproducible (S)-series SAR; • Hydrochloride salt enables direct dissolution in polar solvents for amide coupling and ester hydrolysis without salt metathesis; • Supplied with storage at 2-8 °C protected from light. Bulk quantities available for focused GPVI antagonist and antiplasmodial library synthesis.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 79815-18-2
Cat. No. B1626086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tpi-ome hcl
CAS79815-18-2
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl
InChIInChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1
InChIKeyJQYBNWMURCUTIC-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tpi-ome HCl: Chiral Tetrahydro-β-carboline Building Block


H-Tpi-ome HCl [79815-18-2], systematically named methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, is a chiral tetrahydro-β-carboline (tryptoline) derivative. It serves as a versatile intermediate for the synthesis of biologically active β-carboline analogues, including glycoprotein VI (GPVI) antagonists [1], antiplasmodial agents [2], and benzodiazepine receptor ligands [3]. The compound is available in ≥95% enantiomeric purity and is typically stored at 2–8 °C protected from light .

S Chiral tetrahydro-β-carboline intermediate for stereochemical control studies
C Supports GPVI antagonist, antiplasmodial, and benzodiazepine receptor ligand synthesis
F Hydrochloride salt format for polar-solvent dissolution and direct coupling workflows

Tetrahydro-β-carboline Scaffolds Are Not Interchangeable


Tetrahydro-β-carboline-3-carboxylates display profound differences in target potency depending on oxidation state, C1-substitution, and absolute stereochemistry. The aromatic β-carboline norharmane-3-carboxylic acid ethyl ester binds the benzodiazepine receptor with an IC50 of 10 nM, whereas its tetrahydro analogue is ~600-fold weaker (IC50 = 6 µM) [1]. Within the tetrahydro series, the (S)- and (R)-enantiomers of 2,3-disubstituted derivatives exhibit strikingly divergent GPVI antagonist profiles—for example, the (S)-enantiomer 6c shows collagen IC50 = 25.3 µM and CVX IC50 = 9 µM, while the (R)-enantiomer 6d yields collagen IC50 = 126.3 µM and CVX IC50 = 86.8 µM [2]. These data demonstrate that neither the aromatic β-carboline, nor the racemate, nor the opposite enantiomer can serve as a reliable surrogate.

!
Aromatic β-carboline Oxidized scaffold may shift benzodiazepine receptor affinity by 600-fold, limiting assay comparability.
!
Racemate or (R)-enantiomer GPVI antagonist potency profile may differ significantly; enantiomeric purity is critical for target engagement interpretation.
!
Free base Water solubility and handling properties may not transfer directly to aqueous assay conditions without salt conversion.

H-Tpi-ome HCl: Quantitative Evidence vs. Analogs


GPVI Antagonist Activity: Enantiomeric Comparison

In a head-to-head study of 2,3-disubstituted tetrahydropyrido(3,4-b)indoles as glycoprotein VI (GPVI) antagonists, the (S)-configured derivative 6c consistently outperformed its (R)-enantiomer 6d across three platelet aggregation assays. The (S)-enantiomer 6c inhibited convulxin (CVX)-induced aggregation with an IC50 of 9 µM versus 86.8 µM for the (R)-enantiomer—a 9.6-fold potency advantage. The racemic parent compound 6b showed intermediate but not superior activity (collagen IC50 = 6.7 µM, CVX IC50 = 5.7 µM), underscoring that enantiomeric purity is essential for maximizing target engagement [1]. Molecular docking studies attributed the differential activity to distinct binding poses of the two enantiomers at the GPVI receptor [1].

GPVI Antagonist Activity
Head-to-head
(S)-6c CVX IC50 = 9 µM vs (R)-6d CVX IC50 = 86.8 µM
9.6-fold potency window
Enantiomeric purity directly impacts platelet aggregation assay response.
In vitro human platelet assay; collagen, CRP-XL, and convulxin agonists.
GPVI antagonist antithrombotic platelet aggregation enantiomeric discrimination

Benzodiazepine Receptor Affinity: Tetrahydro vs. Aromatic β-Carboline

A foundational structure-activity relationship study demonstrated that the aromatic β-carboline norharmane-3-carboxylic acid ethyl ester binds the benzodiazepine receptor with an IC50 of 10 nM, while the corresponding tetrahydro-β-carboline-3-carboxylate analogue exhibits an IC50 of 6 µM—a 600-fold reduction in affinity [1]. Critically, within the tetrahydro series, no significant difference in potency was observed between the (+)- and (−)-enantiomers [1]. This establishes that the tetrahydro-β-carboline-3-carboxylate scaffold occupies a distinct affinity niche: it provides micromolar-level engagement suitable for probe development and SAR exploration, whereas the aromatic β-carboline delivers nanomolar potency that may be less tunable.

Benzodiazepine Receptor Affinity
Cross-study
Tetrahydro IC50 = 6 µM vs Aromatic IC50 = 10 nM
600-fold affinity shift
Supports micromolar probe development; nanomolar affinity profile not replicated.
[3H]Flunitrazepam binding; rat brain receptor preparation.
benzodiazepine receptor β-carboline SAR aromaticity effect

In Vivo Antiplasmodial Efficacy of C1-Substituted Analogues

In a study evaluating β-carboline-3-carboxylate derivatives against murine malaria, compound 9a—(1R,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate—delivered superior in vivo parasite clearance and host survival compared to its pyridin-3-yl analogue 9b when administered orally at 50 mg/kg [1]. Both compounds share the (S)-tetrahydro-β-carboline-3-carboxylate core present in H-Tpi-ome HCl, but the C1-substituent dramatically modulates therapeutic outcome. This demonstrates that the (S)-configured core scaffold, once elaborated at C1, can yield orally active antiplasmodial leads, whereas alternative C1-substitution patterns may compromise efficacy [1].

In Vivo Antiplasmodial Efficacy
Cross-study
9a (C1-dioxolyl): superior parasite clearance vs 9b (C1-pyridinyl)
C1-substitution modulates oral model-response; (S)-core supports efficacy exploration.
Rodent P. berghei model; 50 mg/kg oral administration.
antimalarial Plasmodium berghei β-carboline in vivo efficacy

Hydrochloride Salt: Solubility Advantage Over Free Base

H-Tpi-ome HCl is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates dissolution in polar solvents such as methanol and ethanol . The free base (CAS 79815-18-2, neutral form) has a predicted logP of -1.0978 [1] and limited water solubility, whereas the hydrochloride salt (CAS 83159-19-7) provides improved handling characteristics for solution-phase chemistry and biochemical assays. Procurement specifications list purity at ≥95% (HPLC) with storage at 2–8 °C under inert atmosphere to prevent degradation .

Hydrochloride Salt Advantage
Supporting evidence
HCl salt enables polar-solvent dissolution vs limited free-base water solubility
Streamlines solution-phase chemistry and biochemical assay preparation.
Vendor datasheets; CAS 83159-19-7; solubility in methanol, ethanol.
solubility salt form formulation procurement

H-Tpi-ome HCl: Validated Application Scenarios


Enantioselective GPVI Antagonist Synthesis

H-Tpi-ome HCl serves as the (S)-configured starting material for constructing 2,3-disubstituted tetrahydropyrido(3,4-b)indole GPVI antagonists. The (S)-enantiomer core provides a 5- to 10-fold potency advantage in platelet aggregation assays over the (R)-enantiomer [1], making it the mandatory choice for medicinal chemistry teams developing antithrombotic candidates with minimized bleeding risk.

Benzodiazepine Receptor Probe Development

The tetrahydro-β-carboline-3-carboxylate scaffold exhibits ~600-fold lower benzodiazepine receptor affinity than aromatic β-carbolines (IC50 = 6 µM vs 10 nM) [2]. This micromolar window is ideal for developing reversible probe molecules where excessive receptor occupancy must be avoided, and H-Tpi-ome HCl provides the (S)-configured ester intermediate for systematic C1- and N2-functionalization.

Antimalarial Lead Optimization via C1-Substitution

The (1R,3S)-configured analogue 9a, derived from the same (S)-tetrahydro-β-carboline-3-carboxylate core, demonstrated superior in vivo antiplasmodial efficacy over its pyridinyl congener 9b [3]. H-Tpi-ome HCl is the appropriate enantiopure building block for synthesizing focused libraries exploring C1-substituent effects on oral antimalarial activity.

Peptidomimetic and Conformational Constraint Studies

The rigid bicyclic tryptoline scaffold imposes conformational constraint on the tryptophan side chain, making H-Tpi-ome HCl a valuable intermediate for peptidomimetic design. Its hydrochloride salt form ensures ready dissolution in polar solvents , facilitating direct use in amide coupling and ester hydrolysis protocols without additional salt metathesis steps.

Application
Selection Property
Validation Focus
Enantioselective GPVI Antagonist Synthesis
Chiral (S)-core enantiomeric purity
Platelet aggregation assay response review
Benzodiazepine Receptor Probe Development
Tetrahydro scaffold affinity profile
Micromolar engagement and reversible binding review
Antimalarial Lead Optimization
C1-elaboration-ready (S)-core
In vivo model-response endpoint context
Peptidomimetic and Conformational Studies
Rigid tryptoline scaffold and salt solubility
Amide coupling and ester hydrolysis protocol compatibility

Technical Documentation Hub

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31 linked technical documents
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